An In-depth Technical Guide to 3-Hydroxycyclopentanecarboxylic Acid: Chemical Properties and Applications
An In-depth Technical Guide to 3-Hydroxycyclopentanecarboxylic Acid: Chemical Properties and Applications
This guide provides a comprehensive technical overview of 3-hydroxycyclopentanecarboxylic acid, a versatile chiral building block with significant applications in medicinal chemistry and materials science. We will delve into its chemical and physical properties, stereoisomerism, reactivity, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Structural Elucidation and Physicochemical Properties
3-Hydroxycyclopentanecarboxylic acid is a cycloalkane derivative characterized by a five-membered ring bearing both a hydroxyl and a carboxylic acid functional group. Its molecular formula is C₆H₁₀O₃, with a molecular weight of approximately 130.14 g/mol .[1][2] The presence of two stereocenters at positions 1 and 3 of the cyclopentane ring gives rise to four possible stereoisomers, existing as two pairs of enantiomers (cis and trans).
The spatial arrangement of the hydroxyl and carboxyl groups (cis or trans) significantly influences the molecule's physical and chemical properties. This stereoisomerism is a critical consideration in its application, particularly in drug design, where specific stereochemistry is often required for optimal biological activity.
Table 1: Physicochemical Properties of 3-Hydroxycyclopentanecarboxylic Acid and its Stereoisomers
| Property | General | (1S,3S)-isomer | (1S,3R)-isomer | Reference |
| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | 130.14 g/mol | 130.14 g/mol | [1][2] |
| IUPAC Name | 3-hydroxycyclopentane-1-carboxylic acid | (1S,3S)-3-hydroxycyclopentanecarboxylic acid | cis-(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid | [1][2] |
| CAS Number | 101080-22-2 | 107983-78-8 | 107983-78-8 | [3][4] |
| Boiling Point | ~297 °C (Predicted) | Not available | Not available | [1] |
| Density | ~1.328 g/cm³ (Predicted) | Not available | Not available | [1] |
| pKa | ~4.59 (Predicted) | Not available | Not available | [1] |
| Topological Polar Surface Area | 57.53 Ų | 57.5 Ų | 57.5 Ų | [2][3] |
| Hydrogen Bond Donor Count | 2 | 2 | 2 | [2][3] |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | [2] |
| Rotatable Bond Count | 1 | 1 | 1 | [3] |
Note: Experimental data for specific isomers is limited in publicly available literature; some values are predicted.
Solubility Profile: Due to the presence of both a polar carboxylic acid and a hydroxyl group, 3-hydroxycyclopentanecarboxylic acid is expected to be moderately soluble in water and soluble in polar organic solvents such as alcohols, ethers, and acetone. The cyclopentane ring imparts some nonpolar character, which may limit its solubility in highly nonpolar solvents.
Chemical Reactivity and Key Transformations
The bifunctional nature of 3-hydroxycyclopentanecarboxylic acid allows for a diverse range of chemical transformations at both the carboxylic acid and hydroxyl moieties.
Reactions of the Carboxylic Acid Group
Fischer Esterification: The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reversible reaction, known as the Fischer esterification, is a cornerstone for producing various ester derivatives. Driving the equilibrium towards the ester product is typically achieved by using an excess of the alcohol or by removing water as it is formed.
Caption: Fischer Esterification of 3-Hydroxycyclopentanecarboxylic Acid.
Protocol for Methyl Ester Synthesis:
-
Dissolve 3-hydroxycyclopentanecarboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography or distillation.
Reactions of the Hydroxyl Group
Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 3-oxocyclopentanecarboxylic acid. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or Swern oxidation conditions. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups.
Caption: Oxidation of the secondary alcohol to a ketone.
Protocol for Oxidation using PCC:
-
Suspend pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (DCM).
-
Add a solution of 3-hydroxycyclopentanecarboxylic acid in DCM to the PCC suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify 3-oxocyclopentanecarboxylic acid by recrystallization or column chromatography.
Dehydration: Acid-catalyzed dehydration of the hydroxyl group can lead to the formation of cyclopentene-1-carboxylic acid or cyclopentene-2-carboxylic acid, depending on the reaction conditions and the stability of the resulting double bond.
Bifunctional Reactivity
The presence of both functional groups allows for intramolecular reactions, such as the formation of lactones (cyclic esters), particularly if the stereochemistry is favorable.
Synthesis of 3-Hydroxycyclopentanecarboxylic Acid
The synthesis of 3-hydroxycyclopentanecarboxylic acid often involves the reduction of a keto-acid precursor or stereoselective routes to obtain specific enantiomers.
A common approach is the hydrogenation of 3-oxocyclopentanecarboxylic acid.[3] This can be achieved using various reducing agents, and the stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions.
Caption: Synthesis via reduction of a keto-acid precursor.
Stereoselective Synthesis: Achieving high enantiomeric purity is crucial for pharmaceutical applications. Stereoselective synthesis of specific isomers, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, a potent agonist of metabotropic glutamate receptors, has been reported starting from L-serine.[5] These complex multi-step syntheses often employ chiral auxiliaries or catalysts to control the stereochemistry of the final product.
Applications in Drug Discovery and Development
Derivatives of 3-hydroxycyclopentanecarboxylic acid are valuable intermediates in the synthesis of a wide range of biologically active molecules. The cyclopentane scaffold is a common motif in many natural products and pharmaceuticals.
Antiviral Agents: The structural features of 3-hydroxycyclopentanecarboxylic acid derivatives make them suitable for incorporation into nucleoside and non-nucleoside analogues with potential antiviral activity. Indole-3-carboxylic acid derivatives, for instance, have been investigated for their antiviral effects against SARS-CoV-2.[6]
Anti-cancer Therapeutics: Carboxylic acid derivatives have been explored as anti-cancer agents. For example, new coumarin-3-carboxylic acid derivatives have shown potential as lactate transport inhibitors in cancer cells.[7]
Neurological Disorders: The metabotropic glutamate receptor agonist, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, highlights the importance of this scaffold in developing treatments for neurological disorders.[5] Additionally, nipecotic acid derivatives, which are structurally related, have been studied for their potential against neurodegeneration.[8]
Caption: Role in the development of various therapeutic agents.
Analytical Characterization
A suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of 3-hydroxycyclopentanecarboxylic acid and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms. The proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (10-13 ppm). The proton on the carbon bearing the hydroxyl group (H-3) would appear in the range of 3.5-4.5 ppm, and its multiplicity would depend on the number of adjacent protons.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the 170-185 ppm region. The carbon attached to the hydroxyl group (C-3) would appear in the 60-80 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups.
-
A broad O-H stretching band from the carboxylic acid is observed between 2500 and 3300 cm⁻¹.
-
A strong C=O stretching absorption from the carboxylic acid appears around 1700-1725 cm⁻¹.
-
A broad O-H stretching band from the alcohol is also present around 3200-3600 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. The exact mass can be used to determine the elemental composition.
Chiral Separation: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating the enantiomers of 3-hydroxycyclopentanecarboxylic acid and its derivatives.[9][10][11] Capillary electrophoresis with chiral selectors is another powerful technique for enantiomeric separation.
Safety and Handling
3-Hydroxycyclopentanecarboxylic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For some derivatives, a NIOSH-approved respirator may be necessary.[12] It is important to consult the specific Safety Data Sheet (SDS) for detailed handling and safety information for each compound. Store in a tightly closed container in a cool, dry place.
Conclusion
3-Hydroxycyclopentanecarboxylic acid is a fundamentally important chiral building block with a rich chemical profile. Its stereoisomeric nature and bifunctionality provide a versatile platform for the synthesis of complex molecules with significant potential in drug discovery and materials science. A thorough understanding of its chemical properties, reactivity, and analytical characterization is essential for its effective utilization in research and development.
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